molecular formula C11H15NO2 B6331665 Methyl 2-amino-2-(2,3-dimethylphenyl)acetate CAS No. 1251334-14-1

Methyl 2-amino-2-(2,3-dimethylphenyl)acetate

Cat. No.: B6331665
CAS No.: 1251334-14-1
M. Wt: 193.24 g/mol
InChI Key: QGIIYHOQEBVLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-(2,3-dimethylphenyl)acetate is an organic compound with the molecular formula C11H15NO2. It is also known by its systematic name, benzeneacetic acid, α-amino-2,3-dimethyl-, methyl ester. This compound is characterized by the presence of an amino group and a methyl ester group attached to a phenyl ring substituted with two methyl groups. It is used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(2,3-dimethylphenyl)acetate can be synthesized through several synthetic routes. One common method involves the esterification of 2-amino-2-(2,3-dimethylphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,3-dimethylphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(2,3-dimethylphenyl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(2,3-dimethylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2,6-dimethylphenyl)acetate
  • Methyl 2-amino-2-(3,4-dimethylphenyl)acetate
  • Methyl 2-amino-2-(2,4-dimethylphenyl)acetate

Uniqueness

Methyl 2-amino-2-(2,3-dimethylphenyl)acetate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can result in different pharmacological properties compared to its isomers .

Properties

IUPAC Name

methyl 2-amino-2-(2,3-dimethylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-5-4-6-9(8(7)2)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIIYHOQEBVLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C(=O)OC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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